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S-(5'-Adenosyl)-L-homocysteine-13C5

Cat. No.: B1159724
M. Wt: 389.37
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing S-(5'-Adenosyl)-L-homocysteine within One-Carbon Metabolism and Methylation Pathways

One-carbon metabolism is a network of interconnected biochemical pathways that transfer one-carbon units, such as methyl groups. ditki.com This process is fundamental for the synthesis of essential biomolecules, including nucleotides (the building blocks of DNA and RNA), amino acids, and neurotransmitters. ditki.com A central player in this network is the methionine cycle, where the amino acid methionine is converted to S-adenosylmethionine (SAM). ditki.comnih.gov SAM, often called the universal methyl donor, provides the methyl group for a vast number of methylation reactions that are critical for gene expression, protein function, and membrane fluidity. nih.govamerigoscientific.com

After SAM donates its methyl group, it is converted into S-(5'-Adenosyl)-L-homocysteine (SAH). nih.govamerigoscientific.com SAH is a potent inhibitor of most methyltransferase enzymes. amerigoscientific.comnih.gov To prevent this inhibition and ensure the continuation of methylation reactions, SAH is rapidly hydrolyzed by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH or AHCY) into adenosine (B11128) and homocysteine. nih.govnih.gov Homocysteine can then be remethylated to regenerate methionine, thus completing the cycle, or it can be directed into the transsulfuration pathway to produce cysteine. amerigoscientific.comnih.gov

The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. nih.gov A high SAM/SAH ratio favors methylation, while a low ratio, often caused by the accumulation of SAH, leads to the inhibition of methylation processes. nih.govamerigoscientific.com This inhibition can have profound effects on cellular function and has been implicated in various disease states. For instance, elevated SAH levels and subsequent DNA hypomethylation are considered a potential epigenetic mechanism for pathologies related to high homocysteine levels. wikipedia.orgahajournals.org

Significance of Stable Isotope Labeling for Advanced Research Applications of S-(5'-Adenosyl)-L-homocysteine-13C5

Stable isotope labeling is a powerful technique that involves replacing an atom in a molecule with its heavier, non-radioactive isotope. doi.org In the case of this compound, five carbon-12 atoms are replaced with carbon-13 atoms. medchemexpress.com This labeling does not significantly alter the chemical properties of the molecule, allowing it to behave identically to its natural counterpart in biological systems.

The key advantage of using stable isotope-labeled compounds lies in their detectability, particularly with mass spectrometry (MS). nih.govnumberanalytics.com Mass spectrometers separate ions based on their mass-to-charge ratio. Since this compound is heavier than the unlabeled SAH, it can be easily distinguished and quantified. nih.gov This allows researchers to use it as an internal standard in quantitative analyses, leading to more accurate and reliable measurements of endogenous SAH levels in various biological samples. nih.gov

Furthermore, stable isotope labeling is invaluable for metabolic flux analysis, which is the study of the rates of metabolic pathways. numberanalytics.com By introducing a labeled compound like this compound into a biological system, researchers can trace its path and the incorporation of its labeled atoms into other molecules. This provides a dynamic view of metabolic networks and how they are regulated under different conditions. nih.gov

Overview of this compound Utility in Academic Research

This compound serves as a critical tool in a variety of academic research areas. Its primary application is as an internal standard for the accurate quantification of SAH in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This is essential for studies investigating the role of methylation in health and disease.

For example, researchers have used this labeled compound to develop and validate assays for measuring SAM and SAH in human plasma. nih.gov These assays are then used in clinical studies to explore the association of these metabolites with conditions such as renal and vascular dysfunction, organ transplant rejection, and neurodegenerative disorders. nih.govimpurity.com

Beyond its use as a standard, this compound can be employed in metabolic tracer studies to investigate the dynamics of the methionine cycle and related pathways. By tracking the fate of the 13C atoms, researchers can gain insights into how these pathways are altered in response to various stimuli or in different disease states.

Properties

Molecular Formula

C₉¹³C₅H₂₀N₆O₅S

Molecular Weight

389.37

Synonyms

S-(5’-Deoxyadenosin-5’-yl)-L-homocysteine-13C5;  L-5’-S-(3-Amino-3-carboxypropyl)-_x000B_5’-thioadenosine-13C5;  Adenosyl-L-homocysteine-13C5;  Adenosylhomocysteine-13C5;  L-S-Adenosylhomocysteine-13C5;  S-Adenosyl-L-homocysteine-13C5;  S-Adenosylhomocysteine-1

Origin of Product

United States

Metabolic Interconnections and Enzymatic Dynamics Involving S 5 Adenosyl L Homocysteine Sah and S 5 Adenosyl L Homocysteine 13c5

The S-Adenosylmethionine (SAM) Cycle and S-(5'-Adenosyl)-L-homocysteine Homeostasis

The S-Adenosylmethionine (SAM) cycle is a fundamental metabolic pathway that governs cellular methylation and sulfur metabolism. Central to this cycle is the molecule S-(5'-Adenosyl)-L-homocysteine (SAH), the invariable by-product of all SAM-dependent methylation reactions. The maintenance of a balanced ratio between SAM, the universal methyl donor, and SAH is critical for cellular function, as this ratio, often termed the "methylation potential," dictates the efficiency of methyltransferase enzymes. healthmatters.ioresearchgate.net

S-adenosylmethionine is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). nih.gov Following the donation of its methyl group to a vast array of substrates including DNA, RNA, proteins, and lipids, SAM is converted to SAH. nih.govtaylorandfrancis.com The accumulation of SAH is cytotoxic as it acts as a potent product inhibitor of most methyltransferases. nih.govnih.gov Therefore, the efficient removal of SAH is paramount for sustaining cellular methylation capacity. This critical function is primarily carried out by the enzyme S-adenosylhomocysteine hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and L-homocysteine. nih.govnih.gov

The resulting homocysteine can then be remethylated back to methionine, thus completing the SAM cycle, or it can enter the transsulfuration pathway to be converted to cysteine and subsequently glutathione, a key cellular antioxidant. nih.govresearchgate.net The regulation of the SAM cycle is intricate, involving feedback mechanisms and the availability of essential cofactors such as folate and vitamins B6 and B12. nih.govnih.gov An imbalance in this cycle, often reflected by an altered SAM/SAH ratio, has been implicated in a variety of pathological conditions. creative-proteomics.com

Role of S-Adenosylhomocysteine Hydrolase (SAHH) in Reversible SAH Metabolism

S-Adenosylhomocysteine hydrolase (SAHH), also known as AHCY in mammals, is the sole eukaryotic enzyme responsible for the catabolism of SAH. nih.gov It catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine. nih.govnih.gov This reaction is crucial for preventing the accumulation of SAH, which would otherwise lead to the inhibition of essential methylation reactions. nih.govnih.gov

The enzymatic reaction of SAHH is unique in that the thermodynamic equilibrium actually favors the synthesis of SAH from adenosine and homocysteine. taylorandfrancis.com However, under physiological conditions, the reaction proceeds in the hydrolytic direction due to the rapid removal of its products, adenosine and homocysteine, by subsequent metabolic pathways. nih.gov This continuous removal of products is essential to drive the breakdown of SAH and maintain a low intracellular concentration.

SAHH is a highly conserved, NAD+-dependent enzyme that exists as a tetramer. nih.gov The catalytic mechanism involves the oxidation of the 3'-hydroxyl group of the ribose moiety of SAH by the tightly bound NAD+, followed by the elimination of L-homocysteine. Subsequent hydration and reduction steps yield adenosine and regenerate NAD+. nih.gov The critical role of SAHH is underscored by the severe metabolic disturbances and pathological consequences that arise from its deficiency or inhibition, leading to a buildup of SAH and a subsequent decrease in cellular methylation capacity. nih.govnih.gov

Regulatory Implications of SAH Levels on SAM-Dependent Methyltransferases

S-(5'-Adenosyl)-L-homocysteine is a potent competitive inhibitor of virtually all SAM-dependent methyltransferases. nih.govcreative-proteomics.com Its structural similarity to SAM allows it to bind to the active site of these enzymes, thereby preventing the binding of SAM and halting the transfer of methyl groups. taylorandfrancis.com The inhibitory constant (Ki) values for SAH are typically in the submicromolar to low micromolar range, highlighting its potency as a feedback inhibitor. nih.gov

The intracellular concentration of SAH, and consequently the ratio of SAM to SAH, serves as a critical indicator of the cell's methylation capacity. healthmatters.ioresearchgate.net A high SAM/SAH ratio is indicative of a robust methylation potential, whereas a low ratio signifies reduced methylation capacity and is often associated with global hypomethylation. healthmatters.iocreative-proteomics.com This ratio is under tight homeostatic control, and fluctuations in SAH levels have a more significant impact on the methylation index than changes in SAM concentrations. healthmatters.io

Elevated levels of SAH can have profound effects on numerous cellular processes that are dependent on methylation, including:

Epigenetic Regulation: DNA and histone methylation are crucial for gene expression regulation. Increased SAH can inhibit DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), leading to aberrant gene silencing or activation. creative-proteomics.comwikipedia.org

Protein Function: The methylation of proteins is involved in various cellular functions, including signal transduction and protein localization.

Metabolite Synthesis: The biosynthesis of various essential molecules, such as creatine and phosphatidylcholine, relies on SAM-dependent methylation.

The critical role of SAH in regulating methylation makes the enzymes involved in its metabolism, particularly SAHH, attractive targets for therapeutic intervention in various diseases. nih.govnih.gov

FactorDescriptionReference
SAM/SAH Ratio A key indicator of cellular methylation capacity. A low ratio indicates reduced methylation potential. creative-proteomics.com
SAH as an Inhibitor SAH is a potent competitive inhibitor of most SAM-dependent methyltransferases. nih.gov
Epigenetic Impact Elevated SAH levels can lead to DNA hypomethylation and altered gene expression. wikipedia.org

Integration of SAH with Folate and Methionine Metabolic Pathways

The metabolism of S-(5'-Adenosyl)-L-homocysteine is intricately linked with the folate and methionine cycles, which are central components of one-carbon metabolism. nih.govnih.gov Following the hydrolysis of SAH by SAHH to adenosine and homocysteine, the fate of homocysteine is a critical metabolic branch point. researchgate.net

Homocysteine can be remethylated to regenerate methionine, a reaction that directly connects the SAH catabolism to the folate and methionine cycles. This remethylation can occur through two primary pathways:

Methionine Synthase: This enzyme utilizes 5-methyltetrahydrofolate, the active form of folate, as a methyl donor and requires vitamin B12 as a cofactor. nih.gov This pathway directly links homocysteine metabolism to the folate cycle.

Betaine-Homocysteine Methyltransferase (BHMT): This pathway, primarily active in the liver and kidneys, uses betaine as the methyl donor. researchgate.net

The availability of folate and vitamin B12 is therefore crucial for the efficient remethylation of homocysteine and the maintenance of SAM cycle homeostasis. nih.gov Deficiencies in these vitamins can lead to an accumulation of homocysteine, which in turn can shift the equilibrium of the SAHH reaction towards the synthesis of SAH, thereby increasing its intracellular concentration and inhibiting methylation reactions. researchgate.net

Alternatively, homocysteine can be directed into the transsulfuration pathway, where it is irreversibly converted to cystathionine by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS). researchgate.net Cystathionine is then hydrolyzed to cysteine, a precursor for the synthesis of glutathione, a major cellular antioxidant. nih.gov The partitioning of homocysteine between the remethylation and transsulfuration pathways is tightly regulated, with SAM acting as an allosteric activator of CBS, thus promoting the transsulfuration pathway when SAM levels are high. creative-proteomics.com

This intricate network ensures that the cellular levels of SAM, SAH, and homocysteine are carefully balanced to meet the cell's demands for methylation, protein synthesis, and antioxidant defense.

S-(5'-Adenosyl)-L-homocysteine as a Product of Methyltransferase Reactions and its Isotopic Tracing

S-(5'-Adenosyl)-L-homocysteine is the universal product formed after the transfer of a methyl group from S-adenosylmethionine to a substrate by a methyltransferase enzyme. nih.govmdpi.com This reaction is fundamental to a vast number of biological processes, making the measurement of SAH a valuable tool for assessing methylation activity.

The use of isotopically labeled compounds, such as S-(5'-Adenosyl)-L-homocysteine-13C5, has become an invaluable technique in metabolic research. medchemexpress.compharmaffiliates.com In this stable isotope-labeled version of SAH, five carbon atoms in the adenosine moiety are replaced with the heavier 13C isotope. pharmaffiliates.com This labeling does not significantly alter the biochemical properties of the molecule, allowing it to be used as an internal standard in mass spectrometry-based analytical methods. isotope.com

Isotopic tracing with labeled precursors of SAH, such as 13C-labeled methionine, allows researchers to follow the flux through the SAM cycle and quantify the rate of SAH production. By introducing a known amount of the labeled compound into a biological system, the endogenous levels of the unlabeled compound can be accurately quantified through isotope dilution mass spectrometry. mdpi.com This approach provides high sensitivity and specificity for the measurement of SAH in complex biological matrices like plasma, urine, and cells. nih.gov

The ability to accurately measure SAH concentrations is crucial for:

Diagnosing Inborn Errors of Metabolism: Certain genetic disorders affect the enzymes involved in the SAM cycle, leading to abnormal levels of SAH. nih.gov

Researching Disease Mechanisms: Aberrant methylation is implicated in numerous diseases, and measuring SAH levels can provide insights into the underlying pathology. creative-proteomics.com

Drug Development: SAHH is a target for antiviral and other therapeutic agents, and measuring SAH levels can be used to assess the efficacy of these drugs. nih.govnih.gov

The use of this compound and other stable isotope-labeled compounds has significantly advanced our understanding of the dynamics of the SAM cycle and the critical role of SAH in cellular metabolism. medchemexpress.com

Isotope Labeled CompoundApplicationReference
This compoundInternal standard for mass spectrometry, metabolic tracing medchemexpress.compharmaffiliates.com
S-Adenosyl-L-homocysteine (adenosine-¹³C₁₀)Internal standard in isotope dilution MS-based methods isotope.com

Advanced Analytical Methodologies for S 5 Adenosyl L Homocysteine 13c5 in Research

Chromatographic Separation Techniques for S-(5'-Adenosyl)-L-homocysteine-13C5 Analysis

The accurate analysis of S-(5'-Adenosyl)-L-homocysteine (SAH) and its isotopically labeled counterpart, this compound, is crucial in metabolic research where the latter serves as an indispensable internal standard for precise quantification. mdpi.commtoz-biolabs.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), form the foundation of these analytical methods, enabling the separation of these compounds from complex biological matrices prior to detection. mtoz-biolabs.com

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is essential for the successful analysis of this compound. As an isotopologue, its chromatographic behavior is virtually identical to the unlabeled native compound, S-adenosyl-L-homocysteine (SAH). Therefore, methods developed for SAH are directly applicable. The primary goal is to achieve efficient separation from other cellular components and from its metabolic precursor, S-adenosyl-L-methionine (SAM), to prevent analytical interference. researchgate.netnih.gov

Reversed-phase HPLC is the most common approach for separating SAH and, by extension, its 13C-labeled form. nih.gov This technique utilizes a non-polar stationary phase (the column) and a polar mobile phase.

Key components of HPLC method development include:

Columns: C18 and C8 columns are frequently employed. mdpi.comnih.gov For instance, an Acquity UPLC BEH C18 column has been shown to provide excellent results in separating SAM and SAH. nih.gov Similarly, a Sunfire C8 column (3.5 µm, 4.6 × 100 mm) has been used effectively. mdpi.com The choice of column depends on the specific requirements for resolution and analysis time.

Mobile Phases: The mobile phase typically consists of an aqueous component and an organic modifier, often with an acidic additive to improve peak shape and retention. Common mobile phases include gradients of methanol (B129727) or acetonitrile (B52724) with water, containing a small percentage of an acid like formic acid. mdpi.commassbank.eu For example, one method employs an isocratic elution with 0.1% formic acid in a methanol/water mixture (5/95) for a 5-minute run time. mdpi.com Another approach uses a gradient starting with 5% acetonitrile and 95% 10 mmol/L ammonium (B1175870) formate (B1220265) buffer (pH 3.4). nih.gov

Elution and Flow Rate: Both isocratic and gradient elution methods are utilized. Gradient elution, where the concentration of the organic solvent is increased over time, is often preferred for complex samples to achieve better separation and resolve analytes with different polarities. nih.gov Flow rates are typically in the range of 0.20 mL/min to 0.8 mL/min. nih.govnih.gov

The following table summarizes various HPLC conditions used for the analysis of SAH, which are directly applicable to this compound.

ParameterMethod 1 mdpi.comMethod 2 nih.govMethod 3 nih.govMethod 4 nih.gov
Column Sunfire C8 (3.5 µm, 4.6 × 100 mm)Not SpecifiedEA:faast column (250 mm × 2.0 mm)Acquity UPLC BEH C18
Mobile Phase A 0.1% Formic Acid in Water10 mmol/L Ammonium Formate (pH 3.4)Not SpecifiedNot Specified
Mobile Phase B 0.1% Formic Acid in MethanolAcetonitrileMethanolNot Specified
Elution Type Isocratic (5% Methanol)Gradient (5% to 95% Acetonitrile)Binary GradientGradient
Flow Rate 0.75 mL/min0.6 to 0.8 mL/min0.20 mL/minNot Specified
Run Time 5 min5 min10 min3 min

Coupling with Mass Spectrometry and Other Detectors

While HPLC provides the physical separation, a detector is required for identification and quantification. For the analysis of this compound, which is used as an internal standard, mass spectrometry (MS) is the detector of choice due to its unparalleled sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying SAH in biological samples, using this compound for stable isotope dilution analysis. mdpi.commtoz-biolabs.com This technique involves coupling the HPLC system to a mass spectrometer, typically a triple quadrupole (QqQ) instrument. mdpi.com

The analytical process involves:

Ionization: After eluting from the HPLC column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) in the positive ion mode is commonly used, which generates protonated molecular ions [M+H]⁺. nih.govtandfonline.com For SAH, the [M+H]⁺ ion has a mass-to-charge ratio (m/z) of 385.1. nih.gov For this compound, the [M+H]⁺ ion would be observed at m/z 390.

Tandem Mass Spectrometry (MS/MS): The power of tandem MS lies in its ability to perform Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to select the specific m/z of the parent ion (e.g., m/z 385 for SAH). This ion is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is set to detect a specific fragment ion. This parent → fragment transition is highly specific to the compound of interest.

For unlabeled SAH, a common transition is m/z 385 → 136, where m/z 136 corresponds to the protonated adenine (B156593) fragment. researchgate.netnih.govnih.gov

For a deuterated SAH internal standard (SAH-d5), the transition m/z 390.0 → 137.2 has been used. nih.gov The use of 13C5-SAH allows for simultaneous detection of the native analyte and the heavy-labeled internal standard by monitoring their distinct mass transitions. mdpi.com

The following table details typical mass spectrometry parameters for the analysis of SAH, with the corresponding values for its 13C5-labeled form.

ParameterS-adenosyl-L-homocysteine (SAH)This compound
Ionization Mode ESI Positive nih.govESI Positive mdpi.com
Parent Ion [M+H]⁺ m/z 385.1 researchgate.netnih.govm/z ~390.0 nih.gov
Fragment Ion m/z 136 (adenine) researchgate.netnih.govm/z ~141 (adenine-13C5) or m/z 136*
Detection Mode MRM nih.govMRM mdpi.com

Note: The exact fragment m/z for the 13C5 variant depends on which part of the adenosine (B11128) moiety is labeled. If the five carbons of the ribose are labeled, the adenine fragment (m/z 136) would remain unchanged. If the adenine ring itself is labeled, the fragment would be heavier.

In addition to MS, other detectors like Photodiode Array (PDA) detectors can be coupled with HPLC. PDA detectors measure the absorbance of the eluting compounds over a range of UV wavelengths. researchgate.nettandfonline.com SAH has a characteristic UV absorbance maximum at approximately 258 nm. researchgate.net However, while PDA detection can quantify SAH, it cannot distinguish between the native compound and this compound, making mass spectrometry essential for isotope dilution studies. researchgate.net

S 5 Adenosyl L Homocysteine 13c5 As a Research Tool for Mechanistic and Regulatory Studies

Elucidating Enzyme Kinetics and Reaction Mechanisms

S-(5'-Adenosyl)-L-homocysteine (SAH), a byproduct of S-adenosyl-L-methionine (SAM)-dependent methylation reactions, is a potent inhibitor of methyltransferases. nih.gov The isotopically labeled version, S-(5'-Adenosyl)-L-homocysteine-13C5 (¹³C₅-SAH), serves as a crucial internal standard for accurately quantifying SAH levels in biological samples using mass spectrometry. This allows for precise studies of enzyme kinetics and reaction mechanisms. nih.gov

Characterization of S-Adenosylhomocysteine Hydrolase (SAHH) Activity and Inhibition

S-adenosylhomocysteine hydrolase (SAHH) is the sole enzyme responsible for the reversible hydrolysis of SAH into adenosine (B11128) and homocysteine. nih.govnih.gov This function is critical for maintaining cellular methylation potential by preventing the accumulation of SAH, a potent product inhibitor of most SAM-dependent methyltransferases. nih.gov Impaired SAHH activity leads to the accumulation of SAH, which can have severe pathological consequences. nih.gov

The kinetic parameters of SAHH can be determined using various assays. For instance, the hydrolytic activity of human SAHH has been characterized, revealing an apparent Michaelis constant (Kₘ) of approximately 21.8 µM and a maximum velocity (Vₘₐₓ) of 22.9 µM/min. nih.gov The catalytic mechanism of SAHH involves the oxidation of the 3'-hydroxyl group of the ribose moiety by NAD+, followed by the elimination of homocysteine. nih.gov

The use of ¹³C₅-SAH as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the precise quantification of SAH, which is essential for studying SAHH activity and inhibition. nih.gov For example, in developing methods to analyze SAM and SAH in plasma, ¹³C₅-SAH is used to assess the recovery of SAH from samples. nih.gov

Probing Methyltransferase Enzyme Activities and Specificities with Labeled Substrates/Products

SAH and its labeled counterparts are instrumental in studying the activity and specificity of various methyltransferases. selleckchem.commedchemexpress.com SAH acts as a competitive inhibitor for many methyltransferases, including DNA methyltransferases. abcam.com For instance, SAH inhibits the METTL3-METTL14 heterodimer complex, an m6A-RNA methyltransferase, with an IC50 value of 0.9 µM. selleckchem.com

The use of isotopically labeled SAH, such as ¹³C₅-SAH, is critical for accurately measuring the levels of SAH produced in methyltransferase reactions. nih.govmedchemexpress.com This allows researchers to quantify enzyme activity and assess the inhibitory potential of various compounds. By using ¹³C₅-SAH as an internal standard, the concentration of unlabeled SAH generated by the enzymatic reaction can be precisely determined, providing a reliable measure of methyltransferase activity.

Investigating Epigenetic Regulatory Mechanisms and Methylation Potential

The balance between SAM, the universal methyl donor, and SAH, a potent methyltransferase inhibitor, is a critical determinant of cellular methylation potential. This ratio, often referred to as the "methylation index," influences epigenetic regulatory mechanisms, including DNA and histone methylation. nih.govcellbiolabs.com

Monitoring DNA and Histone Methylation Dynamics with Isotopic Labels

Isotopically labeled compounds, including ¹³C₅-SAH, are invaluable tools for monitoring the dynamics of DNA and histone methylation. nih.gov These stable isotope-labeled internal standards enable precise quantification of SAH levels by mass spectrometry, which is crucial for understanding the impact of altered SAH concentrations on methylation patterns. nih.gov

Elevated levels of SAH can inhibit DNA and histone methyltransferases, leading to global hypomethylation. nih.gov Studies have shown that an increase in intracellular SAH is strongly associated with DNA hypomethylation. nih.gov The use of ¹³C₅-SAH in these studies allows for accurate measurement of SAH, providing a clear link between SAH levels and changes in DNA methylation. nih.gov

Assessing Cellular Methylation Capacity and SAM/SAH Ratio Perturbations

The ratio of SAM to SAH is a widely used indicator of a cell's methylation capacity. nih.govnih.gov A decrease in this ratio, particularly when driven by an increase in SAH, is predictive of reduced methylation potential and can lead to hypomethylation of DNA and other molecules. nih.gov

The accurate measurement of both SAM and SAH is therefore essential for assessing cellular methylation status. Methods utilizing stable isotope-labeled internal standards, such as D₃-SAM and ¹³C₅-SAH, have been developed for the precise quantification of these metabolites in plasma and other biological fluids. nih.gov These methods have been used to establish reference ranges for SAM and SAH in healthy individuals and to study the effects of dietary interventions on methylation capacity. nih.gov

Table 1: Plasma Concentrations of SAM and SAH in Healthy Adults

Metabolite Concentration (nM)
SAM 120.6 ± 18.1
SAH 21.5 ± 3.2

Data from a cohort of 33 healthy individuals (19-60 years old). nih.gov

Studying Cellular and Molecular Responses to S-(5'-Adenosyl)-L-homocysteine Perturbations

Perturbations in the intracellular concentration of SAH can have significant effects on cellular processes, primarily through the inhibition of methyltransferase enzymes. abcam.comsigmaaldrich.com The accumulation of SAH is associated with various pathological conditions, highlighting its importance in maintaining normal cellular function. sigmaaldrich.com

The use of ¹³C₅-SAH as an internal standard allows for the accurate monitoring of SAH levels in response to various stimuli or in disease states. nih.gov This enables researchers to correlate changes in SAH concentration with specific cellular and molecular events. For example, elevated SAH levels have been linked to global DNA hypomethylation, providing a mechanistic link between altered one-carbon metabolism and epigenetic dysregulation. nih.gov

Furthermore, understanding the cellular responses to SAH perturbations is crucial for developing therapeutic strategies for diseases associated with methylation defects. By accurately measuring SAH levels, researchers can assess the efficacy of interventions aimed at restoring methylation homeostasis.

Analysis of SAH-13C5 Impact on Cellular Metabolism and Signaling Pathways

The accumulation of SAH is known to have significant consequences for cellular function, primarily through the product inhibition of methyltransferases. Elevated SAH levels can disrupt the methylation of a wide array of molecules, including DNA, RNA, proteins, and lipids, thereby affecting gene expression, protein function, and membrane integrity. Research using non-labeled SAH has provided insights into its effects on cellular pathways, and SAH-13C5 offers a means to further dissect these mechanisms with greater precision.

One area of intense investigation is the role of SAH in cardiovascular health. Studies have shown that elevated plasma levels of SAH are a more sensitive predictor of cardiovascular disease than homocysteine. nih.gov In vascular smooth muscle cells (VSMCs), the accumulation of SAH has been demonstrated to promote cell proliferation and migration. nih.gov These effects are linked to an increase in oxidative stress and the activation of the extracellular-signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.gov By using SAH-13C5, researchers can trace the metabolic fate of the labeled SAH within these cells to pinpoint its direct and indirect interactions with components of this signaling cascade.

Another critical signaling pathway influenced by SAH levels is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. In model organisms such as Saccharomyces cerevisiae (yeast) and Caenorhabditis elegans, supplementation with SAH has been shown to activate AMPK. nih.gov This activation is associated with an inhibition of the target of rapamycin (B549165) complex 1 (TORC1) and the induction of autophagy, processes that are also characteristic of methionine restriction, a dietary intervention known to extend lifespan. nih.gov

Furthermore, the balance between SAM and SAH, often referred to as the methylation potential, has a profound impact on lipid metabolism. In yeast, the down-regulation of the enzyme responsible for SAH breakdown, SAH hydrolase, leads to the accumulation of SAH. nih.gov This, in turn, inhibits the methylation of phosphatidylethanolamine (B1630911) to form phosphatidylcholine, a key component of cell membranes. nih.gov Consequently, the metabolic flux is redirected towards the synthesis of triacylglycerols, leading to their accumulation. nih.gov

The following table summarizes key research findings on the impact of elevated SAH levels on cellular signaling:

Cellular System Signaling Pathway Affected Observed Effect Reference
Vascular Smooth Muscle CellsOxidative Stress-ERK1/2 PathwayIncreased cell proliferation and migration nih.gov
Saccharomyces cerevisiaeAMPK/TORC1 PathwayActivation of AMPK, inhibition of TORC1, induction of autophagy nih.gov
Caenorhabditis elegansAMPK PathwayActivation of AMPK, extension of lifespan nih.gov
YeastLipid Metabolism RegulationInhibition of phosphatidylcholine synthesis, accumulation of triacylglycerols nih.gov

Modeling Metabolic Flux in Cellular Systems Using Labeled Tracers

Isotopically labeled tracers like SAH-13C5 are indispensable for metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov By introducing a 13C-labeled substrate into a cellular system, researchers can track the incorporation of the heavy isotope into various downstream metabolites. The resulting labeling patterns provide a wealth of information about the activity of different metabolic pathways. youtube.comyoutube.com

The use of SAH-13C5 is particularly valuable for studying the dynamics of the one-carbon metabolism, which is central to the synthesis of nucleotides, amino acids, and other essential biomolecules. By monitoring the distribution of the 13C label from SAH-13C5 into metabolites such as adenosine and homocysteine, researchers can quantify the flux through the SAH hydrolase reaction. This is crucial because the activity of this enzyme is a key determinant of the cellular methylation potential. sigmaaldrich.com

The data below illustrates how metabolic flux analysis can reveal changes in cellular metabolism, using the example of SAM-overproducing yeast strains which have altered fluxes in the one-carbon and central carbon metabolism.

Metabolic Pathway Flux Change in SAM-Overproducing Strain Implication Reference
Tricarboxylic Acid (TCA) CycleSignificantly increased fluxEnhanced ATP regeneration through oxidative phosphorylation nih.gov
Pentose Phosphate PathwayAltered fluxChanges in NADPH and precursor biosynthesis nih.gov
GlycolysisModified fluxRerouting of carbon for SAM synthesis nih.gov

The application of SAH-13C5 in conjunction with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, coupled with computational modeling, allows for the construction of detailed metabolic flux maps. nih.gov These maps provide a quantitative understanding of how cells respond to various genetic and environmental perturbations, offering valuable insights for metabolic engineering and the study of diseases associated with aberrant methylation and one-carbon metabolism.

Emerging Research Directions and Computational Approaches in S 5 Adenosyl L Homocysteine 13c5 Studies

Structural Biology and Molecular Dynamics of SAH-Interacting Proteinsnih.govnih.govfrontiersin.org

The intricate dance between S-(5'-Adenosyl)-L-homocysteine (SAH) and its interacting proteins is a focal point of research, with structural biology and molecular dynamics simulations offering unprecedented insights into these interactions. nih.govnih.govfrontiersin.org The study of these complexes is crucial for understanding the regulation of cellular methylation, a process fundamental to numerous biological functions. nih.gov

Crystallographic Studies of S-Adenosylhomocysteine Hydrolase (SAHH) Complexesnih.govnih.govmdpi.com

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of S-Adenosylhomocysteine Hydrolase (SAHH) in complex with SAH and its analogs. nih.govnih.govmdpi.com SAHH is a key enzyme responsible for the reversible hydrolysis of SAH to adenosine (B11128) and L-homocysteine, thereby controlling the cellular SAH/S-adenosyl-L-methionine (SAM) ratio, a critical indicator of the cell's methylation capacity. nih.govmdpi.com

Crystallographic studies have revealed that SAHH is a tetrameric enzyme, with each subunit containing two principal domains based on the Rossmann fold. mdpi.com The larger, catalytic domain is responsible for binding the substrate, SAH, or its product, adenosine, while the smaller domain binds the NAD+ cofactor. mdpi.com These structural studies have provided a detailed picture of the active site and the specific amino acid residues involved in ligand binding and catalysis. nih.govmdpi.com

For instance, studies on SAHH from the bacterium Bradyrhizobium elkanii have shown that the enzyme can adopt different conformations depending on the ligand bound in its active site. nih.gov The enzyme exhibits a "closed" conformation when bound to adenosine or 2'-deoxyadenosine, and a "semi-open" conformation with cordycepin. nih.gov These findings highlight the conformational flexibility of SAHH and suggest that the enzyme does not simply oscillate between two discrete open and closed states. nih.gov

LigandEnzyme ConformationReference
AdenosineClosed nih.gov
2'-deoxyadenosineClosed nih.gov
CordycepinSemi-open nih.gov

These detailed structural insights are invaluable for the rational design of SAHH inhibitors, which have potential therapeutic applications.

Computational Modeling of Enzyme-Ligand Interactions and Reaction Pathwaysnih.govnih.govyoutube.com

Computational modeling plays a pivotal role in complementing experimental studies by providing dynamic and energetic perspectives on enzyme-ligand interactions. nih.govnih.govyoutube.com Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict the binding modes of ligands, calculate binding affinities, and explore the conformational changes that occur upon ligand binding. youtube.comyoutube.com

These computational approaches have been particularly useful in understanding the intricate interactions between SAH and its target enzymes. youtube.com For example, MD simulations can reveal the dynamic behavior of the ligand within the active site and identify key residues that contribute to binding specificity and affinity. nih.gov This information is crucial for the design of novel inhibitors with improved potency and selectivity. nih.gov

Furthermore, computational methods can be used to investigate the entire enzymatic reaction pathway. By modeling the transition states and calculating the energy barriers for each step, researchers can gain a deeper understanding of the catalytic mechanism. This knowledge is not only of fundamental scientific interest but also has practical implications for the development of enzyme inhibitors and the engineering of enzymes with novel catalytic activities. nih.gov The integration of computational modeling with experimental data provides a powerful synergy for advancing our understanding of SAH-related biological processes.

Integration of Multi-Omics Data for Comprehensive SAH Metabolomics and Fluxomicsresearchgate.netmetwarebio.comnih.gov

The advent of high-throughput "omics" technologies has revolutionized the study of biological systems. nih.gov Integrating data from metabolomics, transcriptomics, proteomics, and genomics (multi-omics) provides a holistic view of cellular processes and allows for a more comprehensive understanding of the role of S-(5'-Adenosyl)-L-homocysteine (SAH) in metabolism. researchgate.netmetwarebio.com This integrative approach is essential for deciphering the complex regulatory networks that govern one-carbon metabolism and for identifying novel biomarkers and therapeutic targets. metwarebio.comnih.gov

Systems Biology Approaches to One-Carbon Metabolismbiorxiv.orgnih.govbroadinstitute.org

One-carbon metabolism is a complex network of interconnected biochemical reactions that are essential for the synthesis of nucleotides, amino acids, and other key biomolecules. nih.gov This metabolic pathway is also intricately linked to epigenetic regulation through its role in providing methyl groups for DNA and histone methylation. biorxiv.org Systems biology approaches, which combine experimental data with computational modeling, are being used to unravel the complexity of one-carbon metabolism and to understand how it is regulated at the systemic level. biorxiv.orgbroadinstitute.org

Advanced Bioinformatics for SAH-Related Pathway Analysisnih.govfrontiersin.orgoup.com

The vast amount of data generated by multi-omics studies requires sophisticated bioinformatics tools for analysis and interpretation. nih.govfrontiersin.orgoup.com Pathway analysis is a key bioinformatics approach that helps to identify the biological pathways that are most significantly affected in a given condition. oup.com This is achieved by mapping the identified genes, proteins, or metabolites onto known metabolic and signaling pathways. frontiersin.org

In the context of SAH metabolism, advanced bioinformatics methods are being used to analyze the complex interplay between different omics layers. nih.gov For example, by integrating transcriptomic and metabolomic data, researchers can identify correlations between gene expression levels and metabolite concentrations, providing insights into the regulatory mechanisms that control SAH levels. metwarebio.com Network-based approaches are also being employed to construct and analyze SAH-related interaction networks, which can help to identify key regulatory hubs and potential drug targets. nih.govfrontiersin.org These advanced bioinformatics tools are essential for extracting meaningful biological insights from the wealth of multi-omics data and for advancing our understanding of the role of SAH in health and disease. nih.govfrontiersin.orgoup.com

Novel Applications of S-(5'-Adenosyl)-L-homocysteine-13C5 in Basic Biological Researchpharmaffiliates.com

The isotopically labeled compound this compound is emerging as a valuable tool in basic biological research. pharmaffiliates.com Its primary application lies in its use as a labeled biomarker for tracing the metabolic fate of SAH and for quantifying its levels in complex biological samples. pharmaffiliates.com The presence of the five 13C atoms allows for sensitive and specific detection by mass spectrometry-based techniques, enabling researchers to conduct sophisticated metabolic flux analysis studies.

One of the key areas where this compound is being applied is in the study of one-carbon metabolism and its role in various cellular processes. By introducing the labeled compound into cells or organisms, researchers can track the flow of carbon atoms through the intricate network of reactions that constitute one-carbon metabolism. This provides a dynamic view of the pathway and allows for the quantification of metabolic fluxes under different physiological or pathological conditions.

Development of Innovative Biosensors and Assays for Metabolic Intermediates

The development of highly sensitive and specific assays for metabolic intermediates like S-(5'-Adenosyl)-L-homocysteine (SAH) is crucial for investigating the intricate relationship between one-carbon metabolism and disease. This compound, with its five carbon-13 atoms in the adenosyl moiety, serves as an ideal internal standard in stable-isotope-dilution liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.gov This technique allows for precise and accurate quantification of endogenous SAH in various biological samples.

One such assay involves the addition of a known amount of this compound to a biological sample, followed by protein precipitation and chromatographic separation. The distinct mass difference between the labeled internal standard and the endogenous, unlabeled SAH enables their simultaneous detection and quantification by mass spectrometry. nih.gov By comparing the peak areas of the two compounds, researchers can accurately determine the concentration of SAH in the original sample. nih.gov The use of 13C-labeled internal standards is often preferred over deuterium-labeled ones as they tend to co-elute perfectly with the analyte, leading to better correction for matrix effects in ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

The application of such assays is critical in studying conditions associated with hyperhomocysteinemia, where the accumulation of SAH is a key pathological feature. nih.gov These methods provide the necessary precision to analyze SAH levels in body fluids and tissues, offering insights into metabolic dysregulation. nih.gov

Parameter LC-MS/MS Assay for SAH Quantification
Internal Standard This compound
Technique Stable-Isotope-Dilution Liquid Chromatography-Mass Spectrometry
Sample Preparation Protein precipitation with perchloric acid, C18 chromatography
Detection Comparison of peak areas of endogenous SAH and 13C5-SAH
Application Quantification of SAH in biological fluids and tissues
Data derived from a study on the quantification of S-adenosylmethionine and S-adenosylhomocysteine. nih.gov

While not a biosensor in the traditional sense of a device that gives a real-time signal, these highly specific and sensitive assays function as a critical bioanalytical tool for detecting and quantifying key metabolic intermediates. The development of whole-cell biosensors for related metabolites, such as L-homocysteine, has also been a significant advancement. nih.gov These biosensors can report on the intracellular accumulation of homocysteine resulting from SAH formation, thereby providing an indirect measure of methyl-group transfer efficiency. nih.gov Future innovations may integrate isotopically labeled standards like this compound into more dynamic biosensing platforms.

Elucidating Fundamental Mechanisms in Cellular and Molecular Disease Models

This compound is a powerful tool for elucidating fundamental mechanisms in cellular and molecular disease models through its use as a metabolic tracer. In such studies, cells or model organisms are supplied with the 13C-labeled compound, and the incorporation of the carbon-13 atoms into downstream metabolites is tracked over time using mass spectrometry. This approach, known as metabolic flux analysis, allows researchers to map the flow of atoms through metabolic pathways and identify alterations in these pathways associated with disease states.

For instance, studies on aging, a complex process linked to numerous diseases, have utilized model organisms like Saccharomyces cerevisiae (yeast) and Caenorhabditis elegans to understand the role of methionine metabolism. Supplementation with SAH has been shown to extend the lifespan in these organisms by mimicking the effects of methionine restriction. nih.gov While these initial studies may not have explicitly used the 13C5-labeled version, future research employing this compound as a tracer could precisely delineate how SAH influences metabolic fluxes to promote longevity.

Model Organism Key Findings of SAH Supplementation Potential Application of this compound
Saccharomyces cerevisiaeExtends lifespan, activates AMP-activated protein kinase (AMPK), inhibits TORC1, and activates autophagy. nih.govTrace the metabolic fate of the adenosyl and homocysteine moieties of SAH to understand their contribution to lifespan extension.
Caenorhabditis elegansExtends lifespan by activating AMPK and conferring benefits of methionine restriction. nih.govQuantify the flux through pathways affected by SAH supplementation to identify key nodes in lifespan regulation.
This table summarizes findings from a study on the effects of SAH on lifespan and suggests potential applications for its isotopically labeled form. nih.gov

Q & A

Q. How can researchers ensure the stability of S-(5'-Adenosyl)-L-homocysteine-13C5 during experimental workflows?

  • Methodological Answer : Stability is critical for isotopic compounds. Store lyophilized S-(5'-Adenosyl)-L-homocysteine-13C5 at -20°C in airtight, light-protected containers. For ready-made solutions (e.g., 1 mg/mL in 0.02 M HCl), avoid freeze-thaw cycles and aliquot to minimize degradation . Verify purity via HPLC (e.g., ≥98% purity criteria) using protocols described for unlabeled SAH, adjusting mobile phase gradients to account for isotopic mass differences .

Q. What are validated detection methods for quantifying this compound in biological matrices?

  • Methodological Answer : Use fluorescence polarization (FP) assays or HPLC coupled with fluorometric detection for high sensitivity. For isotopic discrimination, pair these with mass spectrometry (MS) to differentiate 13C5-labeled SAH from endogenous SAH. Optimize column chemistry (e.g., C18 reverse-phase) and mobile phase (e.g., ammonium acetate buffer) to resolve isotopic variants .

Q. How should researchers handle contradictions in reported physicochemical properties of SAH analogs?

  • Methodological Answer : Cross-reference multiple sources and validate experimentally. For example, reported melting points for SAH range from 152°C to 210°C . Perform differential scanning calorimetry (DSC) on the 13C5-labeled variant to confirm thermal behavior. Similarly, verify solubility in aqueous buffers (e.g., 0.02 M HCl) via spectrophotometric absorbance at 260 nm .

Advanced Research Questions

Q. How can this compound be used to study isotopic effects in methyltransferase kinetics?

  • Methodological Answer : Design competitive inhibition assays using 13C5-SAH to quantify methyltransferase activity. Compare kinetic parameters (e.g., Ki) between labeled and unlabeled SAH to assess isotopic effects on enzyme binding. Use stopped-flow spectroscopy or quench-flow MS to monitor real-time turnover of S-adenosyl-L-methionine (SAM) to SAH-13C5 . For in vivo studies, employ stable isotope-resolved metabolomics (SIRM) to trace 13C incorporation into homocysteine and adenosine .

Q. What experimental strategies mitigate discrepancies in SAH toxicity data across studies?

  • Methodological Answer : Conduct cell viability assays (e.g., MTT or ATP luminescence) with SAH-13C5 across multiple cell lines (e.g., HEK293, HepG2). Dose-response curves (0–100 μM) can clarify thresholds for cytotoxicity. Note that some safety data sheets (SDS) report no acute toxicity , while others lack data . Pre-treat cells with adenosine deaminase inhibitors to prevent SAH hydrolysis, isolating toxicity effects .

Q. How to optimize SAH-13C5 for studying epigenetic dysregulation in Alzheimer’s disease models?

  • Methodological Answer : In neuronal cultures or transgenic mouse models, administer SAH-13C5 to perturb SAM-dependent DNA methylation. Use bisulfite sequencing or MeDIP-seq to map methylation changes, correlating with 13C5 enrichment via LC-MS. Co-administer SAH hydrolase inhibitors (e.g., neplanocin A) to amplify SAH accumulation and study its role in Aβ/tau pathology .

Data Contradiction Analysis

Q. How to address conflicting reports on SAH stability in biological fluids?

  • Methodological Answer : Stability varies by matrix (e.g., plasma vs. CSF). Spike SAH-13C5 into fresh human plasma and incubate at 37°C. Sample at intervals (0–24 hrs) and quantify degradation via HPLC-MS. Compare with stability in artificial CSF to identify protease/oxidase activity differences. Add antioxidants (e.g., ascorbate) or chelators (e.g., EDTA) if metal-ion catalyzed degradation is suspected .

Methodological Tables

Parameter Recommended Protocol Key References
Storage -20°C in 0.02 M HCl; avoid freeze-thaw
Purity Validation HPLC (C18 column, 260 nm detection)
Toxicity Screening MTT assay (HEK293 cells, 0–100 μM, 48 hrs)
Methyltransferase Assay FP assay with 13C5-SAH (IC50 determination)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.